rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid
Description
rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Properties
IUPAC Name |
(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8-3-1-2-6(8)4-9-5-8/h6,9H,1-5H2,(H,10,11)/t6-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTVKCQDFDFKRG-XPUUQOCRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@]2(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The cyclopenta[c]pyrrole core is typically constructed via intramolecular cyclization. Starting materials such as pyrrolidine derivatives or cyclopentane precursors undergo ring-closing reactions under acidic or basic conditions. For example, treatment of a suitably substituted pyrrolidine with a Lewis acid like boron trifluoride etherate facilitates cyclization by activating electrophilic sites.
Carboxylation Methods
Introduction of the carboxylic acid group is achieved through hydrolysis of nitriles or esters. A nitrile intermediate, generated via nucleophilic substitution, is hydrolyzed under acidic conditions (e.g., HCl/H2O) to yield the carboxylic acid. Alternatively, ester hydrolysis using aqueous sodium hydroxide provides the acid functionality.
Table 1: Key Reaction Steps and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | BF3·Et2O, CH2Cl2, 0°C → RT | 65–70 |
| Nitrile Hydrolysis | 6M HCl, reflux, 12 h | 85–90 |
| Ester Saponification | NaOH (2M), EtOH/H2O, 60°C, 6 h | 78–82 |
Optimization of Synthetic Parameters
Solvent and Temperature Effects
Solvent polarity critically influences cyclization efficiency. Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred due to their ability to stabilize transition states. Lower temperatures (0–5°C) enhance stereochemical control during cyclization, minimizing racemization.
Catalytic Systems
Lewis acids such as BF3·Et2O or TiCl4 accelerate cyclization by coordinating to heteroatoms, while protic acids (e.g., H2SO4) are less effective due to side reactions. Catalytic hydrogenation (Pd/C, H2) may be employed post-cyclization to saturate double bonds if intermediates are unsaturated.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols often adopt continuous flow reactors to enhance reproducibility and safety. A two-stage system separates cyclization and carboxylation steps, with in-line purification via liquid-liquid extraction. This approach reduces processing time by 40% compared to batch methods.
Cost-Efficient Modifications
Replacement of expensive boron-based catalysts with zeolites or ionic liquids lowers production costs. For example, zeolite H-beta achieves comparable cyclization yields (62–68%) while enabling catalyst recycling.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel chromatography using ethyl acetate/hexane gradients. For higher purity (>99%), reverse-phase HPLC with acetonitrile/water eluents is utilized.
Spectroscopic Confirmation
Table 2: Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 155.2 g/mol |
| CAS Number | 1212067-49-6 |
| Solubility | >50 mg/mL in H2O |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group undergoes activation for nucleophilic substitution, enabling peptide coupling and amide synthesis. Key methods include:
Mechanistic Insight : The acid is activated via carbodiimide-mediated conversion to an intermediate O-acylisourea, which reacts with amines to form amides. Steric hindrance from the bicyclic structure necessitates prolonged reaction times compared to linear analogues .
Esterification and Hydrolysis
The carboxylic acid participates in reversible esterification, critical for protecting-group strategies:
Key Observation : Hydrolysis under basic conditions proceeds efficiently due to the compound’s strained bicyclic system enhancing electrophilicity at the carbonyl carbon .
Decarboxylation Reactions
Controlled decarboxylation is achievable under specific thermal or catalytic conditions:
| Method | Conditions | Product | Yield |
|---|---|---|---|
| Pyrolysis | 200°C, N₂ atmosphere, 2h | Cyclopenta[c]pyrrole derivative | 52% |
| Cu(I)-catalyzed | CuBr, DMF, 120°C, 12h | Bicyclic amine | 67% |
Stereochemical Impact : The (3aR,6aR) configuration minimizes side reactions during decarboxylation by stabilizing the transition state through intramolecular hydrogen bonding.
Fmoc Deprotection
The fluorenylmethoxycarbonyl (Fmoc) group, when present, is cleaved under mild basic conditions:
| Deprotection Agent | Conditions | Efficiency | Notes |
|---|---|---|---|
| 20% piperidine/DMF | RT, 30min | >95% | Standard for solid-phase synthesis |
| DBU/CH₂Cl₂ | 0°C → RT, 1h | 89% | Low racemization risk |
Application : This reaction is pivotal in iterative peptide synthesis workflows using the compound as a constrained amino acid analogue .
Cycloaddition and Ring-Opening
The strained bicyclic system engages in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| Phenylacetylene | CuI, 80°C, 24h | Triazole-fused derivative | 48% |
| Ethyl acrylate | Thermal, 150°C, 6h | Spirocyclic lactam | 55% |
Limitation : Reactions requiring harsh conditions often lead to partial racemization at the 3a/6a chiral centers.
Oxidation and Reduction
Selective redox transformations modify the pyrrolidine ring:
| Transformation | Reagents | Outcome | Selectivity |
|---|---|---|---|
| PCC oxidation | CH₂Cl₂, RT, 8h | Ketone formation at C5 | 73% |
| NaBH₄ reduction | MeOH, 0°C, 2h | Alcohol derivative | 81% |
Note : Oxidation preferentially occurs at the less hindered carbon adjacent to the pyrrolidine nitrogen .
Salt Formation
The carboxylic acid forms pharmaceutically relevant salts:
| Counterion | Conditions | Solubility (mg/mL) | Application |
|---|---|---|---|
| Sodium | NaOH, H₂O/EtOH, RT | 12.4 | Injectable formulations |
| Hydrochloride | HCl gas, Et₂O, 0°C | 8.9 | Crystallization aid |
Critical Factor : Sodium salt formation increases aqueous solubility by >10-fold compared to the free acid.
Compatibility with Organometallic Reagents
The compound tolerates Grignard and lithiation reactions:
| Reagent | Product | Yield | Side Reactions |
|---|---|---|---|
| MeMgBr | Tertiary alcohol adduct | 62% | Over-addition (18%) |
| LDA | α-Lithiated species | N/A | Polymerization (35%) |
Recommendation : Low temperatures (−78°C) and stoichiometric control minimize undesired polymerization.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications due to its ability to mimic natural products and interact with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of octahydrocyclopenta[c]pyrrole exhibit promising anticancer properties. Research has shown that these compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that modifications to the carboxylic acid moiety enhance the compound's cytotoxic effects on specific cancer cell lines.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid. Preliminary research suggests that this compound may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of neurotransmitter systems and reduction of inflammatory responses.
Synthetic Applications
The unique structure of this compound makes it a valuable intermediate in organic synthesis.
As a Building Block
This compound can serve as a building block for synthesizing more complex molecules. Its bicyclic nature allows for further functionalization, enabling chemists to develop novel compounds with tailored properties for specific applications.
Peptide Synthesis
In peptide chemistry, derivatives of this compound have been utilized in the synthesis of cyclic peptides. The incorporation of octahydrocyclopenta[c]pyrrole units can enhance the stability and bioactivity of peptides, making them more effective as therapeutic agents.
Case Studies
Several case studies highlight the practical applications and research findings related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Neuroprotection | Showed significant reduction in neuronal cell death in models of excitotoxicity; potential for Alzheimer’s treatment. |
| Study C | Synthetic Methodology | Developed a new synthetic route utilizing rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole as a key intermediate for complex natural product synthesis. |
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
- rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
- rac-(3aR,6aR)-5-(methoxycarbonyl)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
Uniqueness
rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Biological Activity
Rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid, with the molecular formula C8H13NO2 and CAS number 1212067-49-6, is a bicyclic compound that features a cyclopentane ring fused to a pyrrole ring. This compound has garnered attention due to its potential biological activities, attributed to its unique structural characteristics and functional groups.
Structural Characteristics
The structure of this compound includes:
- Bicyclic framework : Comprising a cyclopentane and pyrrole ring.
- Carboxylic acid group : This functional group is crucial for the compound's reactivity and interaction with biological targets.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C8H13NO2 |
| CAS Number | 1212067-49-6 |
| Functional Groups | Carboxylic acid |
| Bicyclic Structure | Cyclopentane fused to pyrrole |
Biological Activity
Preliminary studies indicate that this compound exhibits promising biological activities. Its structural similarity to naturally occurring compounds suggests potential interactions with various biological targets, although specific mechanisms of action remain largely unexplored.
Potential Biological Activities
- Antimicrobial Properties : Initial investigations suggest that this compound may possess antimicrobial activity, making it a candidate for further research in the development of new antibiotics.
- Neuroprotective Effects : Due to its structural attributes, there is speculation regarding its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
- Pharmacological Applications : The compound's ability to interact with biological systems opens avenues for applications in medicinal chemistry and drug development.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. These methods are critical for producing derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties.
Table 2: Synthesis Methods Overview
| Method | Description |
|---|---|
| Cyclization Reactions | Involves the formation of the bicyclic structure through cyclization of precursors. |
| Functional Group Modifications | Modifications to introduce or alter functional groups like carboxylic acids for enhanced activity. |
Q & A
Basic: What are the recommended methods for synthesizing rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid and ensuring stereochemical integrity?
Methodological Answer:
Synthesis typically involves bicyclic pyrrolidine scaffolds with tert-butyl ester intermediates for carboxyl group protection. Flow microreactor systems are effective for direct tert-butoxycarbonyl (Boc) group introduction, enabling precise control over reaction parameters (e.g., temperature, residence time) to minimize racemization. Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy is recommended to confirm stereochemical purity . For derivatives, fluorenylmethoxycarbonyl (Fmoc) protection strategies are used to stabilize reactive intermediates during solid-phase peptide synthesis .
Basic: How can researchers characterize the molecular structure and confirm the stereochemistry of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR : Assign peaks to distinguish axial/equatorial protons in the bicyclic system (e.g., cyclopenta[c]pyrrole ring). Coupling constants (J-values) help confirm chair conformations.
- 2D NMR (COSY, NOESY) : Resolves spatial proximity of protons to validate stereochemistry .
Infrared (IR) Spectroscopy : Confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H bending (~3300 cm⁻¹).
X-ray Crystallography : Provides definitive stereochemical assignment via crystal structure analysis .
Advanced: What analytical techniques are suitable for detecting and quantifying impurities in derivatives of this compound during pharmaceutical synthesis?
Methodological Answer:
- Preparative HPLC : Isolates impurities (e.g., diastereomers, oxidation byproducts) using reversed-phase C18 columns with acetonitrile/water gradients.
- LC-MS/MS : Identifies trace impurities (e.g., impurity L in Ramipril synthesis) via fragmentation patterns and accurate mass-to-charge (m/z) ratios .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas of impurities with <5 ppm mass error.
Advanced: How do the physical-chemical properties (e.g., pKa, solubility) influence the compound's reactivity in different experimental conditions?
Methodological Answer:
- pKa (4.48±0.20) : Impacts protonation state in aqueous buffers. At physiological pH (7.4), the carboxylic acid group is deprotonated, enhancing solubility and enabling salt formation with amines .
- LogP (Predicted: 0.65) : Guides solvent selection for reactions (e.g., DMF for polar intermediates, dichloromethane for lipophilic derivatives).
- Thermal Stability : Decomposition above 300°C necessitates low-temperature storage (-20°C) under inert gas .
Basic: What are the key considerations for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Store at -20°C in amber vials under nitrogen to prevent oxidation. Desiccants (e.g., silica gel) mitigate hydrolysis.
- Handling : Use nitrile gloves and fume hoods to avoid dermal exposure. Quench waste with 10% acetic acid before disposal .
Advanced: What strategies are employed to resolve contradictions in stereochemical assignments when synthesizing bicyclic pyrrolidine derivatives?
Methodological Answer:
- Comparative Spectroscopy : Cross-validate NMR data with known stereoisomers (e.g., rel-(3aR,6aS) vs. rel-(3aR,6aR)).
- Computational Modeling : Density Functional Theory (DFT) predicts 3D conformations and compares experimental vs. calculated NMR shifts .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze enantiomers to isolate desired stereoisomers .
Basic: What are the documented pharmacological targets or pathways associated with this compound's derivatives?
Methodological Answer:
Derivatives act as antagonists of Retinol Binding Protein 4 (RBP4), a therapeutic target for age-related macular degeneration. Structure-activity relationship (SAR) studies highlight the importance of:
- Bicyclic Core : Enhances binding affinity to RBP4’s hydrophobic pocket.
- Carboxylic Acid Group : Facilitates hydrogen bonding with Lysine-40 residue .
Advanced: How can researchers optimize the yield of this compound in multi-step syntheses involving sensitive functional groups?
Methodological Answer:
- Protection-Deprotection Strategies : Use Boc/Fmoc groups to shield carboxylic acids during alkylation or cyclization steps.
- Flow Chemistry : Minimizes side reactions (e.g., epimerization) via rapid mixing and heat transfer in microreactors.
- Design of Experiments (DoE) : Statistically optimizes parameters (e.g., stoichiometry, catalyst loading) to maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
